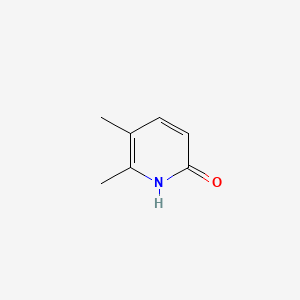

5,6-Dimethyl-2-pyridone

描述

5,6-Dimethyl-2-pyridone is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

5,6-Dimethyl-2-pyridone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit inhibitory effects on certain enzymes, such as mono-oxygenases, which are involved in the degradation of pyridone derivatives . Additionally, this compound can form hydrogen-bonded dimers, which may affect its interaction with other biomolecules . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns . This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s ability to interact with cellular enzymes and proteins can alter metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in critical cellular processes, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound may lead to the accumulation of degradation products, which could have distinct biological activities. Additionally, the temporal dynamics of the compound’s interactions with cellular targets can affect its overall efficacy and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of the compound can have beneficial effects, such as modulating enzyme activity and gene expression . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the degradation of pyridone derivatives, with enzymes such as mono-oxygenases playing a key role in this process . Additionally, the compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. These interactions highlight the importance of this compound in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can affect its distribution within cellular compartments. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus could enhance its interaction with transcription factors and influence gene expression. Similarly, distribution to other organelles, such as mitochondria, could affect metabolic processes and cellular energy production. Elucidating the subcellular localization of this compound is crucial for understanding its biological effects and potential therapeutic applications.

生物活性

5,6-Dimethyl-2-pyridone (C7H9NO), a nitrogen-containing heterocyclic compound, has garnered attention in biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by a pyridine ring with two methyl groups at the 5 and 6 positions. Its molecular weight is approximately 123.15 g/mol. The compound is typically available in a purity of around 95% for research purposes .

Enzyme Interactions

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been reported to inhibit mono-oxygenases, which are critical in the metabolism of various substrates, including drugs and toxins. This inhibition can lead to altered metabolic pathways and affects the degradation of pyridone derivatives.

Cellular Effects

The compound influences several cellular processes:

- Gene Expression : It modulates the activity of transcription factors, leading to changes in gene expression patterns.

- Cell Signaling : The compound affects signaling pathways that regulate cell proliferation and differentiation.

Molecular Mechanisms

The biological activity of this compound is attributed to its ability to bind with specific biomolecules:

- Enzyme Inhibition : It can inhibit or activate enzymes based on the target, impacting metabolic pathways.

- Transport Mechanisms : The compound interacts with transport proteins that facilitate its distribution within cells, influencing its biological availability and efficacy.

Case Studies

- Inhibition Studies : Research has demonstrated that low doses of this compound can enhance enzyme activity in certain contexts while inhibiting it in others. This dual role underscores its potential as a therapeutic agent in conditions where modulation of enzyme activity is beneficial.

- Animal Models : In vivo studies have shown that varying dosages can lead to different biological outcomes. For instance, low concentrations have been associated with protective effects against oxidative stress in animal models, suggesting potential applications in neuroprotection and anti-inflammatory therapies.

Metabolic Pathways

This compound participates in several metabolic pathways:

- It plays a role in the degradation of pyridone derivatives through interactions with mono-oxygenases.

- The compound's stability and degradation over time can significantly influence its long-term effects on cellular functions .

Dosage Effects and Therapeutic Potential

The therapeutic potential of this compound is highlighted by its dosage-dependent effects:

- Low Doses : Beneficial effects such as enzyme modulation and antioxidant activity.

- High Doses : Potential cytotoxic effects that warrant careful consideration in therapeutic applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dimethyl-2-pyridone, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis approach is often employed, involving cyclization and functionalization. For example, pyridone derivatives can be synthesized via condensation of β-keto esters with ammonia or amines under reflux conditions . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature to enhance yield. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to verify methyl group positions (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 6.5–8.0 ppm). Infrared spectroscopy (IR) identifies the pyridone carbonyl stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₉NO, theoretical m/z 123.0684) . Cross-reference with crystallographic data from analogous pyridones (e.g., 5,7-dimethyl derivatives) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Perform solubility tests in polar (water, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to quantify saturation points. Stability studies under varying pH (1–13) and temperatures (25–80°C) should track degradation via HPLC, with kinetic modeling to estimate shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, dipole moments, and electrostatic potential maps. Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models. Discrepancies >0.3 eV may indicate the need for exact-exchange corrections .

Q. How should researchers resolve contradictions between experimental and computational data for substituent effects?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational parameters (e.g., solvent effects, basis set completeness) .

- Re-examining experimental conditions (e.g., purity of reagents, side reactions) via control experiments .

- Using multivariate statistics (e.g., PCA) to isolate variables causing data divergence .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : Methyl groups at positions 5 and 6 exert steric and electronic effects. For nitration or halogenation, employ directing group analysis:

- Use Lewis acids (e.g., AlCl₃) to polarize electrophiles.

- Compare regioselectivity with analogous compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine) to infer reactivity trends .

属性

IUPAC Name |

5,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)8-6(5)2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMWDGDLJCJLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182275 | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27992-31-0 | |

| Record name | 5,6-Dimethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27992-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027992310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dimethyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8MUU73K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。